N-cyclopentyl-2-(4-ethylphenyl)acetamide
Description
N-cyclopentyl-2-(4-ethylphenyl)acetamide is an acetamide derivative featuring a cyclopentyl group attached to the nitrogen atom and a 4-ethylphenyl moiety at the adjacent carbon. For instance, N-cyclopentyl-substituted acetamides, such as N-cyclopentyl-2-(4-Oxochroman-3-yl)acetamide (3ak) from , demonstrate the importance of the cyclopentyl group in influencing solubility and molecular interactions via its nonpolar, cyclic structure . The 4-ethylphenyl group, seen in compounds like VUAA1 (), is associated with enhanced lipophilicity and receptor-binding capabilities, particularly in insect olfaction studies .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-12-7-9-13(10-8-12)11-15(17)16-14-5-3-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIDCJJAUYETED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectroscopic Properties
The substituents on the acetamide scaffold significantly alter physical and spectroscopic properties. Below is a comparison of key analogs:
Key Observations :
- Cycloalkyl vs. Aryl Substituents : Cyclopentyl (3ak) and cyclohexyl (3aj) groups impart distinct solubility profiles due to ring size and hydrophobicity. The cyclopentyl group in 3ak may enhance membrane permeability compared to bulkier cyclohexyl analogs .
- 4-Ethylphenyl Role : In VUAA1, the 4-ethylphenyl group contributes to strong binding with insect olfactory receptors (Orco), highlighting its utility in repellent design .
Key Observations :
- Cyclopentylamine-derived compounds (e.g., compound 5 in ) show variable yields (21–95%), suggesting sensitivity to steric hindrance during coupling reactions .
- VUAA1’s synthesis emphasizes the importance of regioselective triazole formation for bioactivity .
A. Insect Olfaction and Repellent Activity
- VUAA1: Acts as a potent Orco agonist (EC₅₀ = 2–20 µM), inducing aversive behavior in Anopheles larvae via β-catenin inhibition .
- Comparison : N-cyclopentyl-2-(4-ethylphenyl)acetamide’s lack of a triazole-thio group may reduce Orco affinity but could retain repellent properties through hydrophobic interactions.
B. Psychoactive Effects
- 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d) : Shortens immobility time in forced swim tests (FST), indicating stimulant effects akin to modafinil .
C. Enzyme Inhibition
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